

Application Notes & Protocols for N-Stearoylsphingomyelin Sample Preparation for NMR Spectroscopy

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Compound of Interest

Compound Name: *N-Stearoylsphingomyelin*

Cat. No.: *B1236389*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of **N-Stearoylsphingomyelin** (N-C18:0-SM) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to yield high-quality, reproducible NMR data for structural elucidation, interaction studies, and metabolic investigations.

Introduction

N-Stearoylsphingomyelin is a key sphingolipid found in mammalian cell membranes, playing a crucial role in membrane structure and signal transduction.[1] NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of lipids like **N-Stearoylsphingomyelin** in solution and solid-state.[2] However, the amphipathic nature of lipids can lead to aggregation in solution, resulting in poor spectral resolution.[3] Proper sample preparation is therefore critical to obtaining high-quality NMR spectra. These notes provide a detailed protocol for the preparation of **N-Stearoylsphingomyelin** samples for solution-state NMR, along with relevant quantitative data and a description of its role in cell signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of **N-Stearoylsphingomyelin** samples for NMR spectroscopy. These values are recommendations and may be optimized for specific instruments and experimental goals.

Parameter	Recommended Value	Notes
Sample Concentration		
For ^1H NMR	5 - 25 mg	A lower concentration within this range is often sufficient for high-field instruments.[4]
For ^{13}C NMR	50 - 100 mg	Higher concentrations are generally required due to the lower natural abundance and gyromagnetic ratio of ^{13}C . [5]
Molar Concentration	~100 mM	As a reference, chemical shift data for sphingomyelin has been reported at this concentration.[6]
Solvent		
Recommended Solvent	Deuterated Methanol (CD_3OD) or a Chloroform/Methanol mixture	CD_3OD is a common choice for sphingolipids.[6] A chloroform/methanol mixture is also frequently used for lipid NMR.[7]
Solvent Volume	0.6 - 0.7 mL	This volume is standard for most 5 mm NMR tubes.[5]
NMR Tube Specifications		
Diameter	5 mm	Standard for most solution-state NMR probes.
Quality	High-precision (e.g., Wilmad 528-PP-7 or equivalent)	High-quality tubes are essential for good spectral resolution and reliable spinning.[8]
Reference Standard		
Internal Standard	Tetramethylsilane (TMS)	TMS is the standard reference for ^1H and ^{13}C NMR in organic

solvents.[9]

Temperature

Measurement Temperature 298 K (25 °C)

A common temperature for NMR experiments.[6] Note that N-Stearoylsphingomyelin has a chain-melting transition at 45°C in hydrated bilayers.[10]

Experimental Protocols

Protocol 1: Preparation of N-Stearoylsphingomyelin Sample in Deuterated Methanol

This protocol describes the preparation of an **N-Stearoylsphingomyelin** sample for solution-state NMR using deuterated methanol as the solvent.

Materials:

- **N-Stearoylsphingomyelin** (solid powder)
- Deuterated Methanol (CD₃OD, 99.8% D)
- Tetramethylsilane (TMS)
- High-precision 5 mm NMR tube and cap
- Glass vial (e.g., 2 mL)
- Pasteur pipette and bulb
- Glass wool or a syringe filter (PTFE, 0.22 µm)
- Vortex mixer
- Analytical balance

Procedure:

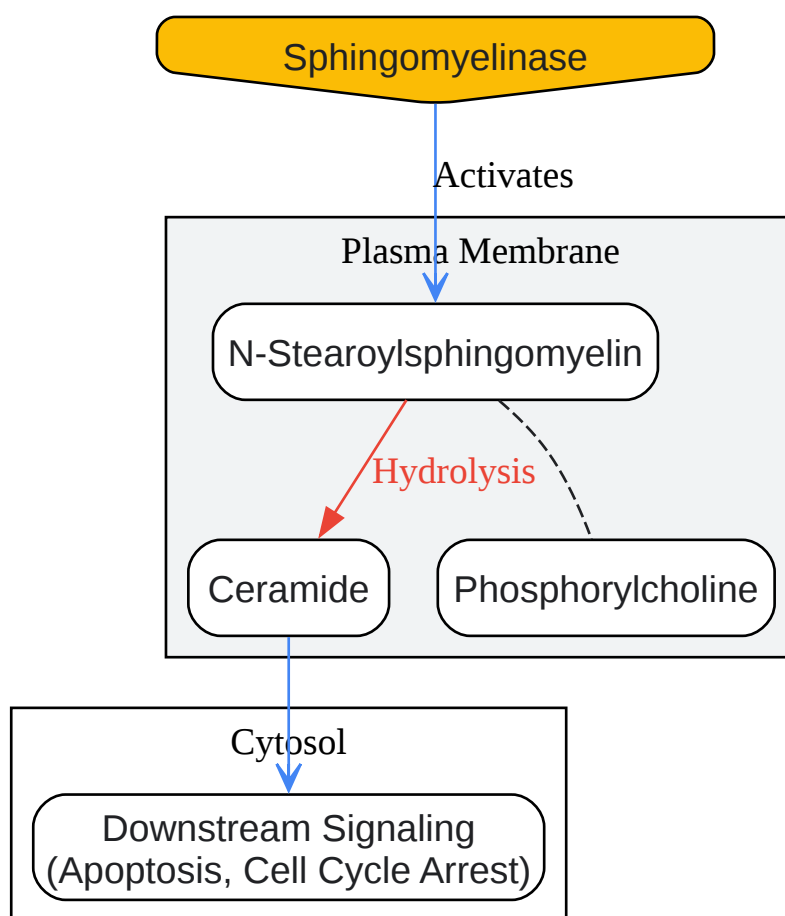
- Weighing the Sample:
 - Accurately weigh the desired amount of **N-Stearoylsphingomyelin** (e.g., 10 mg for ^1H NMR) into a clean, dry glass vial.
- Solvent Preparation:
 - If not already prepared, add a small amount of TMS to the deuterated methanol to serve as an internal reference. A common practice is to add one drop of TMS to 5-10 mL of the deuterated solvent.[\[5\]](#)
- Dissolving the Sample:
 - Add approximately 0.7 mL of the deuterated methanol containing TMS to the vial with the **N-Stearoylsphingomyelin**.
 - Cap the vial and vortex thoroughly to dissolve the lipid. Gentle warming in a water bath may be necessary to aid dissolution, but avoid excessive heat.
- Filtering the Sample:
 - To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube.[\[4\]](#)
 - Place a small plug of glass wool into a Pasteur pipette.
 - Using the pipette, transfer the **N-Stearoylsphingomyelin** solution from the vial into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.[\[4\]](#)[\[8\]](#)
- Capping and Labeling:
 - Cap the NMR tube securely to prevent solvent evaporation.
 - Label the tube clearly with the sample identity.
- Equilibration:

- Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an **N-Stearoylsphingomyelin** sample for NMR spectroscopy.



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